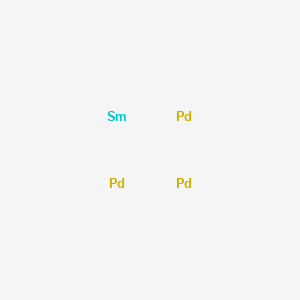
Palladium--samarium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–samarium (3/1) is an intermetallic compound consisting of palladium and samarium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties, which include high hydrogen permeability and mechanical stability. These characteristics make it a promising material for various industrial and scientific applications, particularly in the fields of hydrogen separation and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Palladium–samarium alloys can be synthesized through arc melting, where palladium and samarium metals are melted together under an inert atmosphere to form a homogeneous alloy. The resulting ingots are then subjected to free forging and cold rolling to achieve the desired thickness, typically around 50 μm. Intermediate annealing steps are performed to relieve stresses and ensure uniformity .
Industrial Production Methods: On an industrial scale, the production of palladium–samarium alloys involves similar techniques but on a larger scale. The process includes the careful control of temperature and atmosphere to prevent oxidation and contamination. The alloys are then processed into thin foils or membranes, which are used in various applications requiring high hydrogen permeability and mechanical strength .
Analyse Des Réactions Chimiques
Types of Reactions: Palladium–samarium (3/1) undergoes several types of chemical reactions, including:
Oxidation: The alloy can be oxidized to form palladium oxide and samarium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium in the alloy can participate in substitution reactions, where it is replaced by other metals or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various organometallic reagents under controlled conditions.
Major Products Formed:
Oxidation: Palladium oxide (PdO) and samarium oxide (Sm2O3).
Reduction: Metallic palladium and samarium.
Substitution: New organometallic complexes depending on the substituent used
Applications De Recherche Scientifique
Palladium–samarium (3/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in hydrogen separation membranes, which are critical for hydrogen fuel cells and other clean energy technologies .
Mécanisme D'action
The mechanism by which palladium–samarium (3/1) exerts its effects is primarily through its catalytic activity. Palladium atoms in the alloy facilitate various chemical reactions by providing active sites for reactants to adsorb and react. The presence of samarium enhances the stability and hydrogen permeability of the alloy, making it more effective in applications such as hydrogen separation and catalysis .
Comparaison Avec Des Composés Similaires
Palladium–cerium (3/1): Similar in structure but with cerium instead of samarium. It also exhibits high hydrogen permeability but with different mechanical properties.
Palladium–lanthanum (3/1): Another similar compound with lanthanum, known for its catalytic properties in organic reactions.
Palladium–yttrium (3/1): Yttrium-based alloy with unique optical and electronic properties.
Uniqueness: Palladium–samarium (3/1) stands out due to its combination of high hydrogen permeability and mechanical stability, making it particularly suitable for applications in hydrogen separation and catalysis. The presence of samarium enhances the alloy’s performance in these areas compared to other similar compounds .
Propriétés
Numéro CAS |
12165-88-7 |
|---|---|
Formule moléculaire |
Pd3Sm |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
palladium;samarium |
InChI |
InChI=1S/3Pd.Sm |
Clé InChI |
NGSOUCCMGAGEEE-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


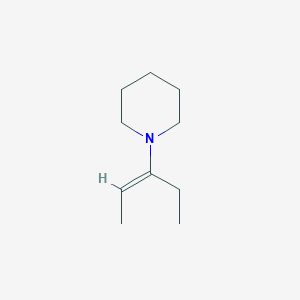


![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
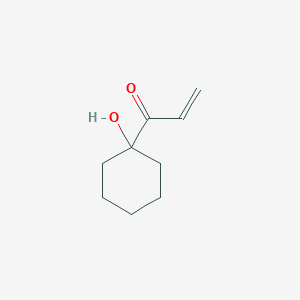
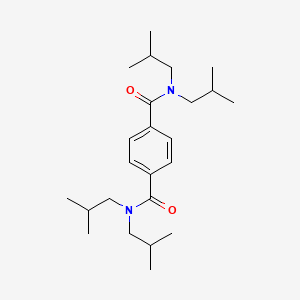

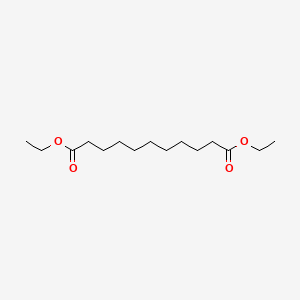

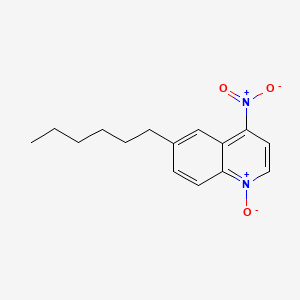

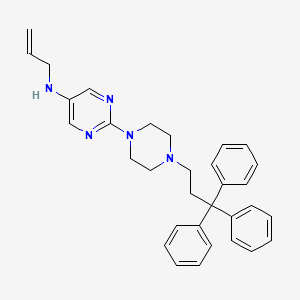
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)

